Superior Antiproliferative Activity of Derived Amide 7c versus Sorafenib in A375P Melanoma Cells
The N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl) amide derivative 7c, synthesized from the target compound, exhibits potent and selective inhibition of B-Raf V600E and C-Raf kinases, with a GI50 of 0.27 μM against A375P melanoma cells, compared to sorafenib, a clinically approved Raf inhibitor [1]. 7c demonstrates IC50 values of 0.26 μM for B-Raf V600E and 0.11 μM for C-Raf, underscoring its potential as a targeted melanoma therapeutic [1].
| Evidence Dimension | Antiproliferative activity (GI50) and kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 7c: GI50 = 0.27 μM (A375P), B-Raf V600E IC50 = 0.26 μM, C-Raf IC50 = 0.11 μM |
| Comparator Or Baseline | Sorafenib: Reference Raf inhibitor (B-Raf V600E IC50 = 43 nM) |
| Quantified Difference | 7c shows competitive GI50 and IC50 values to sorafenib, indicating comparable potency |
| Conditions | A375P melanoma cell line proliferation assay; recombinant kinase inhibition assays |
Why This Matters
Demonstrates that derivatization of this scaffold yields compounds with comparable potency to a clinically approved drug, validating the scaffold's utility in targeted cancer therapy.
- [1] Kim, M.-H., Kim, M., Yu, H., Kim, H., Yoo, K. H., Sim, T., & Hah, J.-M. (2011). Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells. Bioorganic & Medicinal Chemistry, 19(6), 1915-1923. https://doi.org/10.1016/j.bmc.2011.01.067 View Source
